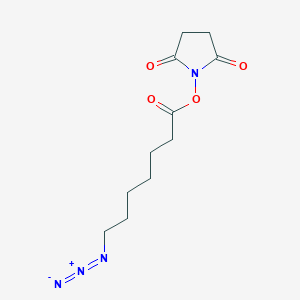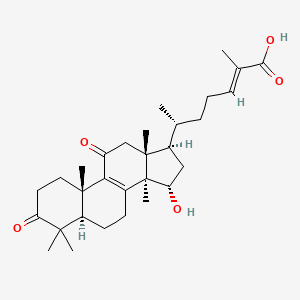![molecular formula C28H32N2O3 B12084949 2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a diphenyl(p-tolyl)methylamino group, and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Hexanoic Acid Backbone: This can be achieved through the reaction of a suitable alkyl halide with a cyanide ion, followed by hydrolysis to yield the hexanoic acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through the reaction of the hexanoic acid with acetic anhydride in the presence of a base.
Formation of the Diphenyl(p-tolyl)methylamino Group: This step involves the reaction of an appropriate amine with diphenyl(p-tolyl)methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diphenyl(p-tolyl)methylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-acetamido-6-(diphenylmethylamino)hexanoic acid
- (S)-2-acetamido-6-(phenyl(p-tolyl)methylamino)hexanoic acid
- (S)-2-acetamido-6-(diphenyl(p-methylphenyl)methylamino)hexanoic acid
Uniqueness
(S)-2-acetamido-6-(diphenyl(p-tolyl)methylamino)hexanoic acid is unique due to the presence of the diphenyl(p-tolyl)methylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H32N2O3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2-acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H32N2O3/c1-21-16-18-25(19-17-21)28(23-11-5-3-6-12-23,24-13-7-4-8-14-24)29-20-10-9-15-26(27(32)33)30-22(2)31/h3-8,11-14,16-19,26,29H,9-10,15,20H2,1-2H3,(H,30,31)(H,32,33) |
InChI-Schlüssel |
COIRIEZZTSQCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




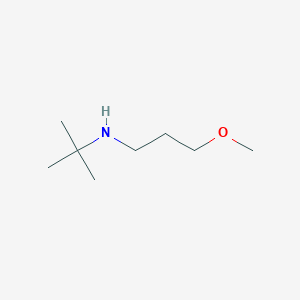
![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
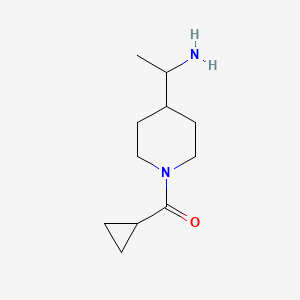


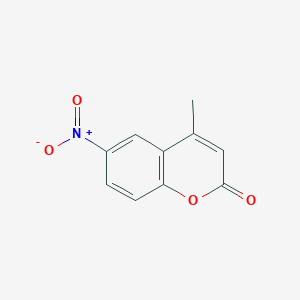

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
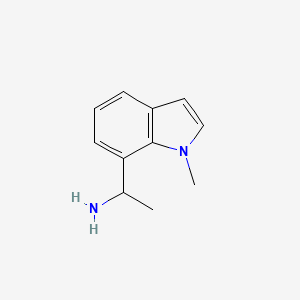
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
